Structural Differentiation from the Unsubstituted Indole Analog (CAS 852367-38-5)
The target compound bears 1,2-dimethyl substituents on the indole ring, in contrast to the unsubstituted analog N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-38-5). Methylation at the N1 and C2 positions eliminates hydrogen bond donor potential at the indole NH and increases steric bulk and lipophilicity. The target compound has a computed XLogP3-AA of 2.8, while the unsubstituted analog (C15H16N2O2, MW 256.31) is predicted to have a lower logP owing to the absence of the two methyl groups [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; MW = 284.35 g/mol |
| Comparator Or Baseline | N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-38-5): XLogP3-AA not explicitly reported but expected lower; MW = 256.31 g/mol |
| Quantified Difference | Approximate ΔXLogP3-AA ~0.5–1.0 (estimated); ΔMW = 28.04 g/mol |
| Conditions | Computed properties from PubChem (release 2021.05.07) and vendor specification sheets. |
Why This Matters
Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, making this compound potentially more suitable for CNS-targeted campaigns compared to the less lipophilic unsubstituted analog.
- [1] PubChem. N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. Compound Summary, CID 7087254. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
